molecular formula C11H22Cl2N4O B13300115 N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride

N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride

Cat. No.: B13300115
M. Wt: 297.22 g/mol
InChI Key: DCRTVVHZIGKOPX-UHFFFAOYSA-N
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Description

N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride is a synthetic compound with a complex molecular structure It is characterized by the presence of an azepane ring, a 1,2,4-oxadiazole ring, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride typically involves multiple steps. One common method includes the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methylazepan-4-amine under controlled conditions to yield the desired product. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors in biological systems, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride is unique due to the presence of both an azepane ring and a 1,2,4-oxadiazole ring in its structure. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds .

Properties

Molecular Formula

C11H22Cl2N4O

Molecular Weight

297.22 g/mol

IUPAC Name

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine;dihydrochloride

InChI

InChI=1S/C11H20N4O.2ClH/c1-9-13-11(14-16-9)8-15(2)10-4-3-6-12-7-5-10;;/h10,12H,3-8H2,1-2H3;2*1H

InChI Key

DCRTVVHZIGKOPX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)CN(C)C2CCCNCC2.Cl.Cl

Origin of Product

United States

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